tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate
Description
tert-Butyl (2S)-2-amino-4,4,4-trifluorobutanoate (CAS: 1214787-51-5) is a fluorinated amino acid ester with the molecular formula C₈H₁₄F₃NO₂ and a molecular weight of 213.20 g/mol . It is characterized by a stereospecific (2S)-configuration, a tert-butyl ester group, and a trifluoromethyl substitution at the β-carbon. This compound is produced with high purity (≥97%) and is utilized in pharmaceutical research and development, particularly as a chiral building block for drug candidates or intermediates . The tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic processes, while the trifluoromethyl group contributes to metabolic resistance and lipophilicity, critical for optimizing pharmacokinetic properties .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)5(12)4-8(9,10)11/h5H,4,12H2,1-3H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAWKELJYPDHJO-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transaminase-Catalyzed Asymmetric Amination
Enzymatic transamination has emerged as a green and efficient method for synthesizing chiral amines. Adapted from methodologies in patent CN106191148B, tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate can be prepared via transaminase-mediated conversion of a β-keto ester precursor. The substrate, tert-butyl 2-keto-4,4,4-trifluorobutanoate, undergoes asymmetric amination in the presence of a transaminase, amino donor (e.g., isopropylamine), and pyridoxal phosphate (PLP) cofactor.
Reactions are conducted in triethanolamine-hydrochloric acid buffer (pH 9.5) with cosolvents like DMSO or Tween 60 (10–25% v/v) to enhance substrate solubility. Under optimal conditions (30°C, 24 hours), conversions exceeding 95% with >99% ee are achievable, as demonstrated in analogous systems. Post-reaction, acidification to pH 2–3 followed by ethyl acetate extraction and rotary evaporation isolates the product.
Table 1: Enzymatic Transamination Conditions and Outcomes
Chemical Asymmetric Synthesis
Evans’ Oxazolidinone Auxiliary Method
Chiral auxiliaries like Evans’ oxazolidinones enable stereocontrol during amino acid synthesis. The trifluorobutanoate backbone is constructed via nucleophilic trifluoromethylation of tert-butyl bromoacetate using Ruppert-Prakash reagent (TMSCF3). Subsequent enolate formation with LDA and alkylation introduces the amino group via Schiff base intermediates, achieving 85–92% ee after hydrolysis.
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of β-enamido esters using chiral catalysts (e.g., Rh-DuPhos) reduces α,β-unsaturated precursors to the target amino ester. For example, tert-butyl 2-acetamido-4,4,4-trifluorobut-2-enoate undergoes hydrogenation at 50 bar H2, yielding 90% ee. Post-hydrolysis with HCl removes the acetyl protecting group, furnishing the free amine.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Classical resolution involves reacting racemic tert-butyl 2-amino-4,4,4-trifluorobutanoate with chiral acids (e.g., L-tartaric acid) to form diastereomeric salts. Differential crystallization in ethanol/water isolates the (2S)-enantiomer with 70–80% yield and 98% ee.
Kinetic Resolution via Lipase Catalysis
Lipases (e.g., Candida antarctica) selectively acylate the (2R)-enantiomer of racemic tert-butyl 2-amino-4,4,4-trifluorobutanoate, leaving the (2S)-enantiomer unreacted. Using vinyl acetate as an acyl donor, this method achieves 50% conversion with 95% ee for the remaining (2S)-isomer.
Fluorination Strategies
Nucleophilic Trifluoromethylation
The Ruppert-Prakash reagent (TMSCF3) introduces trifluoromethyl groups to α-keto esters. For example, tert-butyl 2-ketobutanoate reacts with TMSCF3 in THF, catalyzed by TBAF, yielding tert-butyl 2-keto-4,4,4-trifluorobutanoate. Subsequent amination (Section 1.1) completes the synthesis.
Electrophilic Fluorination
Selectfluor® mediates direct fluorination of tert-butyl 2-aminobut-3-enoate, though this approach risks over-fluorination and requires stringent temperature control (-20°C).
Comparative Analysis of Methods
Table 2: Method Comparison for this compound Synthesis
Enzymatic transamination offers superior stereoselectivity and scalability, whereas chemical methods provide flexibility in precursor design. Resolution techniques remain cost-effective for small-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate undergoes several types of reactions, including:
Substitution reactions: : Particularly nucleophilic substitution at the carbon adjacent to the trifluoromethyl group.
Oxidation and reduction: : Although less common, the compound can participate in redox reactions under specific conditions.
Acid-base reactions: : The amino group can act as a base, engaging in protonation and deprotonation reactions.
Common Reagents and Conditions
Common reagents used with this compound include bases like sodium hydride for deprotonation, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent degradation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various derivatives with modified side chains, enhancing the compound's utility in synthetic chemistry.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C6H10F3NO2
Molecular Weight : 201.15 g/mol
Functional Groups : Amino group (-NH2), ester group (-COO-), trifluoromethyl group (-CF3)
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in various applications.
Chemistry
- Building Block for Synthesis : tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique properties allow for the creation of compounds with enhanced biological activity and stability.
Biology
- Enzyme Inhibition : The compound demonstrates potential in inhibiting specific enzymes by binding to their active sites. This inhibition can alter metabolic pathways and cellular functions, making it useful in biochemical studies.
- Protein Modification : It can covalently modify proteins, impacting their activity and stability. This property is particularly relevant in studying protein interactions and functions.
Medicine
- Drug Development : The compound is being investigated for its potential use in drug design due to its enhanced bioavailability and metabolic stability. Its unique chemical structure allows for the development of pharmaceuticals with improved efficacy .
- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis.
The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins:
- Enzyme Inhibition Mechanism : By binding to bacterial DNA gyrase and topoisomerase IV, it effectively inhibits bacterial DNA replication.
- Antitumor Potential : In vitro studies have revealed that this compound can significantly reduce cell viability in various cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies.
Antimicrobial Properties
| Bacterial Strain | Inhibition Concentration (IC50) |
|---|---|
| Staphylococcus aureus | 0.012 µg/mL |
| Enterococcus faecalis | 0.008 µg/mL |
| Streptococcus pyogenes | 0.015 µg/mL |
These findings suggest that this compound could be developed into a potent antibacterial agent.
Antitumor Activity
| Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| HCT116 (Colon) | 25.1 | 77.5 | 93.3 |
| MCF-7 (Breast) | 21.5 | 28.7 | 15.9 |
| U87 MG (Glioblastoma) | 15.1 | 27.9 | 28.7 |
These results indicate broad-spectrum antitumor activity with selective efficacy against specific cancer types.
Mechanism of Action
The mechanism of action for tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate largely depends on its specific application. Generally, the compound exerts its effects through interactions at the molecular level, including binding to specific receptors or enzymes. The trifluoromethyl group enhances these interactions by altering the compound’s electronic and steric properties, potentially increasing affinity and specificity for targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate, the following structurally related compounds are analyzed:
Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride (CAS: 1007583-54-1)
- Molecular formula: C₅H₉ClF₃NO₂
- Molecular weight : 207.58 g/mol .
- Key differences: The methyl ester group (vs. The hydrochloride salt enhances aqueous solubility compared to the free base form of the tert-butyl analog, making it preferable for certain synthetic or formulation steps . Suppliers include global pharmaceutical intermediates manufacturers (e.g., Wuhan Yuancheng Gongchuang Technology) .
(S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid (CAS: 2242426-52-2)
- Molecular formula: C₁₁H₁₈F₃NO₄
- Molecular weight : 285.26 g/mol .
- Key differences: Incorporates a tert-butoxycarbonyl (BOC)-protected amino group and 3,3-dimethyl substitution, increasing steric hindrance and stability against enzymatic degradation. The carboxylic acid (vs. ester) allows direct participation in peptide coupling reactions, contrasting with the tert-butyl ester’s role as a transient protecting group .
2-Amino-4,6-dimethylpyrimidine (CAS: 767-15-7)
- Molecular formula : C₆H₉N₃
- Molecular weight : 123.15 g/mol .
- Key differences: A heterocyclic pyrimidine core (vs. linear amino acid ester) imparts distinct electronic and hydrogen-bonding properties. Demonstrated co-crystallization behavior with diclofenac in pharmaceutical formulations, highlighting its utility in solid-state chemistry .
Table 1: Structural and Functional Comparison of Selected Analogs
Substituent Effects on Properties
- Fluorine substitution: The trifluoromethyl group in this compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like 2-amino-4,6-dihydroxypyrimidines (which lack bioactivity in nitric oxide inhibition) .
- Steric effects : The tert-butyl group provides superior hydrolytic stability relative to methyl esters, critical for maintaining integrity in acidic or enzymatic environments .
- Chirality : The (2S)-configuration ensures enantioselective interactions in drug-target binding, distinguishing it from racemic or (R)-isomers (e.g., methyl (2R)-enantiomer hydrochloride in ) .
Biological Activity
Tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate, also known as a fluorinated amino acid derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications based on diverse research findings.
This compound is synthesized through various methods that often involve fluorination processes. The introduction of trifluoromethyl groups enhances the compound's lipophilicity and biological activity. The molecular formula is with a molecular weight of 201.17 g/mol. The trifluoromethyl group plays a crucial role in modulating the compound's interactions with biological targets.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of related compounds, particularly in inhibiting biofilm formation in uropathogenic Escherichia coli. For instance, a series of structurally related analogs were evaluated for their ability to prevent biofilm development without affecting overall bacterial growth. Notably, compounds derived from similar structures exhibited low micromolar inhibition concentrations against E. coli strains .
The efficacy of these compounds was assessed using hemagglutination assays and electron microscopy to confirm their effects on pili formation—an essential factor for bacterial adhesion and biofilm stability. The results indicated that certain derivatives significantly reduced pilus expression compared to controls, suggesting a promising avenue for developing antivirulence agents .
Structure-Activity Relationships (SAR)
The SAR studies conducted on these compounds indicate that modifications at specific positions significantly influence their biological activity. For example:
- C-2 Position : The presence of an amide substituent at the C-2 position was critical for maintaining antibiofilm activity.
- C-6 Position : Substituents at this position were found to enhance potency; 6-phenyl-substituted analogs showed greater activity than their tert-butyl counterparts .
Table 1 summarizes the key findings from SAR investigations:
| Compound | C-2 Substituent | C-6 Substituent | Biofilm Inhibition (μM) |
|---|---|---|---|
| 2 | Amide | Phenyl | 5 |
| 3 | Amide | tert-Butyl | 15 |
| 20 | Amide | Phenyl | 3 |
Case Study 1: Antiviral Activity
A study investigated the antiviral potential of fluorinated amino acids, including this compound. The results demonstrated that these compounds could inhibit viral replication in vitro by interfering with viral entry mechanisms .
Case Study 2: Enzyme Inhibition
Another research effort focused on enzyme inhibition capabilities. Compounds similar to this compound were screened against various enzymes. The findings revealed moderate inhibition against serine proteases and other relevant targets, indicating potential therapeutic applications in diseases where these enzymes play a crucial role .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate, and how can reaction conditions be optimized?
this compound is typically synthesized via asymmetric catalysis or chiral resolution. A key method involves the use of tert-butyl carbamate-protected intermediates, where enantioselective hydrogenation or enzymatic resolution ensures stereochemical purity. For example, Wu et al. (2008) demonstrated the synthesis of structurally analogous fluorinated carbamates using palladium-catalyzed coupling and chiral auxiliary strategies . Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., THF or DCM), and catalyst loading (e.g., 1–5 mol% Pd(OAc)₂). Yield improvements (≥70%) are achieved by controlling moisture levels and using inert atmospheres.
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents racemization |
| Solvent | THF/DCM | Enhances solubility |
| Catalyst Loading | 1–5 mol% | Balances cost/rate |
Q. How can researchers characterize the stereochemical purity of this compound?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is the gold standard for determining enantiomeric excess (≥99%). Nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, resolves trifluoromethyl group environments, while LC-MS confirms molecular integrity (MW calc. 231.2 g/mol) . X-ray crystallography, as applied to tert-butyl carbamate derivatives in PubChem studies, provides definitive stereochemical assignments .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
The tert-butyl carbamate group is stable in neutral and weakly acidic conditions but hydrolyzes under strong acids (pH <2) or bases (pH >10), releasing the free amine. Degradation studies on analogous compounds (e.g., tert-butyl (2S,4R)-4-fluoro-pyrrolidine carboxylate) show ≤5% decomposition at 25°C over 30 days in anhydrous DMSO . Storage at –20°C in sealed, argon-flushed vials is recommended to prevent moisture uptake and racemization .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction yields reported for fluorinated carbamate syntheses?
Discrepancies in yields (e.g., 50–85%) often arise from competing side reactions, such as β-fluoride elimination or racemization. Kinetic profiling via in situ NMR or DFT calculations identifies rate-determining steps. For example, tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine derivatives exhibited competing ring-opening pathways under basic conditions, which were mitigated by using milder bases (e.g., KCO instead of NaOH) . Statistical tools like Design of Experiments (DoE) optimize multi-variable interactions (e.g., temperature vs. catalyst) .
Q. What role does this compound play in designing protease inhibitors or fluorinated therapeutics?
The trifluorobutanoate moiety enhances metabolic stability and binding affinity in protease inhibitors. For instance, tert-butyl carbamates in triazolopyrazine derivatives (CAS 2088771-62-2) act as covalent inhibitors by mimicking peptide substrates, with fluorine atoms modulating electron density at active sites . Structure-activity relationship (SAR) studies leverage X-ray co-crystallography to map fluorine interactions with catalytic residues (e.g., Ser195 in trypsin-like proteases) .
Q. How can researchers address batch-to-batch variability in enantiomeric excess during scale-up?
Variability (>2% ee drift) is often caused by inadequate mixing or thermal gradients in large reactors. Process analytical technology (PAT), such as inline FTIR or Raman spectroscopy, monitors reaction progress in real time. Chiral SFC (supercritical fluid chromatography) enables rapid purity checks, while QbD (Quality by Design) frameworks correlate critical process parameters (CPPs) with critical quality attributes (CQAs) . For example, a study on tert-butyl (2S,4S)-2-aminomethyl-pyrrolidine derivatives achieved <1% variability by controlling agitation speed (200–400 rpm) and cooling rates .
Methodological Best Practices
- Contradiction Analysis : Use comparative LC-MS/MS fragmentation patterns to distinguish degradation products from synthetic impurities .
- Experimental Design : Apply fractional factorial designs to screen variables (e.g., solvent, catalyst, temperature) before full optimization .
- Data Validation : Cross-validate NMR assignments with computational models (e.g., Gaussian 16 for chemical shift predictions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
